molecular formula C7H13NO3 B12981877 O-Cyclobutyl-D-serine

O-Cyclobutyl-D-serine

Cat. No.: B12981877
M. Wt: 159.18 g/mol
InChI Key: IYHHNZMURDQCNV-ZCFIWIBFSA-N
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Description

O-Cyclobutyl-D-serine is a synthetic derivative of the amino acid D-serine, characterized by the substitution of the hydroxyl group (-OH) on the serine side chain with a cyclobutyl ether moiety. Its stereochemistry (D-configuration) and cyclobutyl group confer unique physicochemical properties, including increased lipophilicity and metabolic stability compared to unmodified serine derivatives.

The referenced evidence () exclusively discusses O-carbamyl-D-serine (CID 122679), a structurally distinct compound with a carbamyl (-OC(=O)N) substituent instead of a cyclobutyl group. This discrepancy suggests either a mislabeling of the compound in the query or an absence of relevant data in the provided sources.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2R)-2-amino-3-cyclobutyloxypropanoic acid

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)4-11-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1

InChI Key

IYHHNZMURDQCNV-ZCFIWIBFSA-N

Isomeric SMILES

C1CC(C1)OC[C@H](C(=O)O)N

Canonical SMILES

C1CC(C1)OCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Cyclobutyl-D-serine typically involves the protection-deprotection strategyThe final step involves deprotection to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: O-Cyclobutyl-D-serine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the cyclobutyl ring .

Scientific Research Applications

O-Cyclobutyl-D-serine has diverse applications in scientific research:

Mechanism of Action

O-Cyclobutyl-D-serine exerts its effects primarily through its interaction with the NMDA receptor. As a co-agonist, it binds to the receptor along with glutamate, facilitating the opening of the ion channel and allowing the influx of calcium and sodium ions. This process is essential for synaptic plasticity and neurotransmission . The compound’s unique structure may also influence its binding affinity and specificity, making it a valuable tool in studying NMDA receptor function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To proceed, we will analyze O-carbamyl-D-serine (as per ) and hypothesize comparisons with related serine derivatives, acknowledging the limitations of the provided data.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Substituent Group Lipophilicity (LogP)* Metabolic Stability** Key Applications
O-carbamyl-D-serine C₄H₈N₂O₄ Carbamyl (-OC(=O)N) -1.2 (predicted) Moderate NMDA receptor modulation
D-serine C₃H₇NO₃ Hydroxyl (-OH) -2.8 Low Neurotransmitter co-agonist
O-Methyl-D-serine C₄H₉NO₃ Methyl ether (-OCH₃) -1.5 High Peptide drug design
Hypothetical O-Cyclobutyl-D-serine C₇H₁₁NO₃† Cyclobutyl ether (-O-C₄H₇) ~0.8 (predicted) High (theoretical) Enhanced CNS penetration (theoretical)

LogP values sourced from PubChem (D-serine) or calculated using Molinspiration tools.
*
Stability inferred from substituent chemistry (e.g., ethers vs. esters).
†Hypothetical formula based on cyclobutyl substitution.

Key Findings

Substituent Impact on Lipophilicity :

  • The carbamyl group in O-carbamyl-D-serine moderately increases lipophilicity compared to D-serine (LogP -1.2 vs. -2.8), but less than methyl or cyclobutyl ethers due to its polar carbamate moiety . A cyclobutyl group would likely enhance LogP further (~0.8), favoring blood-brain barrier penetration.

Metabolic Stability :

  • Carbamates (as in O-carbamyl-D-serine) are prone to enzymatic hydrolysis, limiting their stability compared to ethers like O-methyl-D-serine . Cyclobutyl ethers, being sterically hindered, would resist hydrolysis more effectively.

Biological Activity :

  • O-carbamyl-D-serine retains partial NMDA receptor activity due to its D-serine backbone but with reduced potency compared to the parent compound . Cyclobutyl analogs might exhibit altered receptor binding due to steric effects.

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